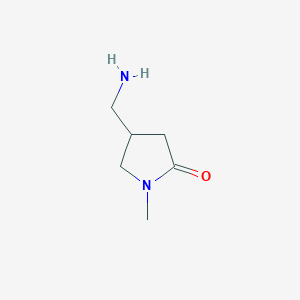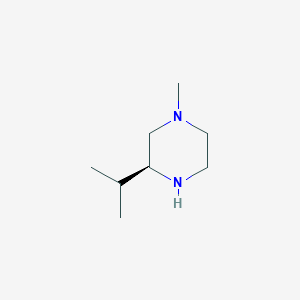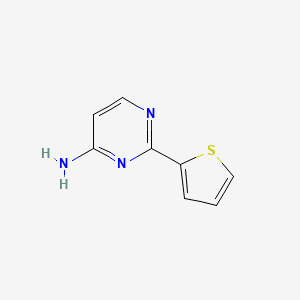
5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Descripción general
Descripción
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN . It has a molecular weight of 248.55 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10BrN.ClH/c10-7-2-3-8-6 (5-7)1-4-9 (8)11;/h2-3,5,9H,1,4,11H2;1H . The compound has a complex structure with a bromine atom attached to the 5th carbon of the indenamine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.55 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 0 and a complexity of 149 . The exact mass and monoisotopic mass of the compound are 246.97634 g/mol . The topological polar surface area is 26 Ų .Aplicaciones Científicas De Investigación
Synthesis Applications
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that finds application in various synthesis processes. For instance, it is used in the synthesis of complex organic compounds, such as in the development of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. This synthesis involves a six-step process with a 49% overall yield, demonstrating the compound's utility in multi-step organic reactions (Prashad et al., 2006).
Catalytic Applications
In the field of catalysis, this compound can be a crucial player. For instance, in the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, this compound plays a significant role, leading to high yields and excellent chemoselectivity (Jianguo Ji et al., 2003).
Pharmaceutical Applications
In pharmaceutical research, this compound contributes to the synthesis of various bioactive molecules. An example is its use in the development of σ receptor ligands, where structural modifications in the amine portion of the compound lead to variations in binding affinity and selectivity (Fan et al., 2011).
Material Science and Organic Chemistry
This compound also finds applications in material science and advanced organic chemistry. It can serve as a building block for various heterocyclic compounds and in the development of novel organic materials (Rahimizadeh et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been reported to have a broad range of biological activities .
Mode of Action
Without specific studies on “5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride”, it’s difficult to determine its exact mode of action. Indole derivatives often interact with various enzymes and receptors in the body, leading to a wide range of biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their interactions with different targets .
Pharmacokinetics
Similar compounds often have good bioavailability and are metabolized by the liver .
Result of Action
Indole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Propiedades
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQSSHHFWJLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)


![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)



![7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1439470.png)


